Synthesis Methods
The synthesis of 6-methyl-4-phenylquinazolin-2(1H)-one typically involves a multi-step process that includes the following steps:
A notable method for synthesizing related quinazolinones involves oxidative coupling reactions, where benzyl alcohol is oxidized in the presence of 2-aminobenzamide under basic conditions, yielding high product yields (up to 84%) without toxic oxidizing agents or transition-metal catalysts .
Structural Characteristics
The molecular structure of 6-methyl-4-phenylquinazolin-2(1H)-one features a quinazolinone backbone characterized by a fused bicyclic system. The key structural elements include:
The compound's molecular formula is , with a molecular weight of approximately 224.26 g/mol. Structural analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
Reactivity Profile
6-Methyl-4-phenylquinazolin-2(1H)-one can participate in various chemical reactions:
These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
Biological Activity and Mechanism
The mechanism of action for 6-methyl-4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions by interacting with binding sites. Such interactions can influence cellular pathways related to cell proliferation, apoptosis, and signal transduction.
Studies have shown that quinazolinone derivatives often exhibit significant activity against various cancer cell lines, suggesting their potential as anticancer agents through mechanisms that may involve apoptosis induction and cell cycle arrest .
Properties Overview
The physical and chemical properties of 6-methyl-4-phenylquinazolin-2(1H)-one include:
These properties are critical for determining the compound's suitability for various applications in pharmaceuticals and materials science .
Scientific Applications
6-Methyl-4-phenylquinazolin-2(1H)-one has several notable applications:
The compound's versatility makes it an attractive candidate for further research aimed at developing novel therapeutic agents .
Quinazolinone derivatives emerged as privileged scaffolds in medicinal chemistry following the first synthesis of a quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) by Griess in 1869 via condensation reactions [1] [2]. The seminal Niementowski synthesis (1895) established a foundational route to 4(3H)-quinazolinones by heating anthranilic acid with formamide, forming o-amidobenzamide intermediates that cyclize under dehydration [1]. This method was later optimized using microwave irradiation and eco-friendly catalysts to improve yields and sustainability [1]. Throughout the 20th century, synthetic innovations expanded access to diverse quinazolinones:
Table 1: Key Milestones in Quinazolinone Synthesis
Year | Development | Significance |
---|---|---|
1869 | Griess synthesis | First quinazolinone derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) |
1895 | Niementowski reaction | Anthranilic acid + formamide → 4(3H)-quinazolinones |
1903 | Gabriel-Colman oxidation | 3,4-Dihydroquinazoline → quinazolinone using alkaline K₃[Fe(CN)₆] |
2009 | Bartel one-pot method | 2-Amino-5-chlorobenzophenone + CDI → high-yield 4(3H)-quinazolinones |
2015 | Microwave-assisted Niementowski | 85–95% yield in minutes, reduced environmental impact |
6-Methyl-4-phenylquinazolin-2(1H)-one exemplifies structure-driven bioactivity. The 6-methyl group enhances lipophilicity (cLogP ≈ 2.8), improving membrane permeability, while the 4-phenyl ring enables π-stacking interactions with biological targets [1] [4]. This compound demonstrates multifaceted pharmacological potential:
Table 2: Structure-Activity Relationship (SAR) of Key Substituents
Position | Substituent | Pharmacological Impact | Mechanistic Rationale |
---|---|---|---|
C-6 | Methyl | ↑ Lipophilicity (cLogP +0.5) → enhanced cellular uptake | Hydrophobic pocket occupancy in enzymes/receptors |
C-4 | Phenyl | ↑ Antiviral/anticancer activity | π-π stacking with Tyr528 (NS5B) or kinase residues |
N-1 | H | H-bond donation to Ser476/Tyr477 | Allosteric site anchoring in NS5B/HER-2 |
C-2 | Carbonyl | Electrophilic center for nucleophilic attack | Michael addition or Schiff base formation with targets |
6-Methyl-4-phenylquinazolin-2(1H)-one is a critical precursor in benzodiazepine synthesis, notably forming Diazepam Impurity E (7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one quinazolinone analog) [5]. Its formation arises via:
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0